molecular formula C8H8N2O3 B8059574 3-(Hydroxyamino)iminomethyl-benzoic acid

3-(Hydroxyamino)iminomethyl-benzoic acid

Cat. No.: B8059574
M. Wt: 180.16 g/mol
InChI Key: RVQDHCSAKSLMPX-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxyamino)iminomethyl-benzoic acid is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is known for its applications in various fields, including medical, environmental, and industrial research. The compound is characterized by the presence of a benzoic acid core with a hydroxyamino and iminomethyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxyamino)iminomethyl-benzoic acid typically involves the reaction of benzoic acid derivatives with hydroxylamine and other reagents under controlled conditions. One common method includes the reaction of 3-nitrobenzoic acid with hydroxylamine hydrochloride in the presence of a reducing agent such as iron powder or zinc dust. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at elevated temperatures to facilitate the reduction of the nitro group to the hydroxyamino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyamino)iminomethyl-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Hydroxyamino)iminomethyl-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)iminomethyl-benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-(Aminocarbohydroximoyl)benzoic acid
  • 3-(N’-Hydroxycarbamimidoyl)benzoic acid
  • 3-(Amino-hydroxyiminomethyl)benzoic acid

Comparison: 3-(Hydroxyamino)iminomethyl-benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different oxidation states, reduction potentials, and substitution patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)7-3-1-2-6(4-7)5-9-10-13/h1-5,10,13H,(H,11,12)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDHCSAKSLMPX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=NNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)/C=N/NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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